molecular formula C15H10ClFN2O3 B15002553 1,3-Benzoxazole-3-acetamide, N-(3-chloro-4-fluorophenyl)-2,3-dihydro-2-oxo-

1,3-Benzoxazole-3-acetamide, N-(3-chloro-4-fluorophenyl)-2,3-dihydro-2-oxo-

Cat. No.: B15002553
M. Wt: 320.70 g/mol
InChI Key: LHAYIOAJQNUYRB-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzoxazole ring fused with an acetamide group, along with chloro and fluoro substituents on the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, where the benzoxazole derivative reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the benzoxazole ring.

    Reduction: Amino derivatives of the acetamide group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    N-(4-Fluorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide: Lacks the chlorine substituent, which may influence its chemical properties and interactions.

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring of N-(3-chloro-4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide contributes to its unique chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10ClFN2O3

Molecular Weight

320.70 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C15H10ClFN2O3/c16-10-7-9(5-6-11(10)17)18-14(20)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-7H,8H2,(H,18,20)

InChI Key

LHAYIOAJQNUYRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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